molecular formula C20H17NO3 B8630931 4,5-Bis(benzyloxy)picolinaldehyde

4,5-Bis(benzyloxy)picolinaldehyde

Cat. No. B8630931
M. Wt: 319.4 g/mol
InChI Key: UFMCXADYCRDAHQ-UHFFFAOYSA-N
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Patent
US04743685

Procedure details

To a solution of 4,5-bis(phenylmethoxy)-2-pyridinecarboxaldehyde (1.9 g, 6.0 mmol) in 25 ml of dry dimethylformamide was added 0.2 g of palladium on charcoal catalyst and hydrogen was bubbled through the mixture for three hours. The catalyst was removed by filtration, the solvent distilled off in vacuo and the residue triturated with ether to give 0.64 g of the title compound, melting point 174°-177° C., dec.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[C:14]([O:15]CC3C=CC=CC=3)=[CH:13][N:12]=[C:11]([CH:23]=[O:24])[CH:10]=2)C=CC=CC=1.[H][H]>CN(C)C=O.[Pd]>[OH:15][C:14]1[C:9](=[O:8])[CH:10]=[C:11]([CH:23]=[O:24])[NH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=CC(=NC=C1OCC1=CC=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the mixture for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether

Outcomes

Product
Name
Type
product
Smiles
OC=1C(C=C(NC1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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